![molecular formula C24H21N3O4S B8644151 4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide](/img/structure/B8644151.png)
4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide is a complex organic compound that features a combination of benzenesulfonyl, oxazole, and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide typically involves multiple steps, including the formation of the oxazole ring, sulfonylation, and subsequent coupling with the pyridine derivative. The general synthetic route can be summarized as follows:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.
Sulfonylation: The benzenesulfonyl group is introduced via sulfonylation of the oxazole derivative using benzenesulfonyl chloride in the presence of a base like triethylamine.
Coupling with Pyridine Derivative: The final step involves coupling the sulfonylated oxazole with a pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may interact with the active site of enzymes, inhibiting their activity, while the oxazole and pyridine moieties may facilitate binding to specific receptors or DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: A well-known anticancer drug that also contains a benzenesulfonyl group.
Benzimidazole Derivatives: Compounds with similar heterocyclic structures used in various therapeutic applications.
Thiazole Derivatives: Compounds with similar sulfur-containing heterocycles used in medicinal chemistry.
Uniqueness
4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide is unique due to its combination of benzenesulfonyl, oxazole, and pyridine moieties, which confer specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C24H21N3O4S |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
4-[4-(benzenesulfonylmethyl)-5-methyl-1,3-oxazol-2-yl]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C24H21N3O4S/c1-17-22(16-32(29,30)21-7-3-2-4-8-21)27-24(31-17)20-11-9-19(10-12-20)23(28)26-15-18-6-5-13-25-14-18/h2-14H,15-16H2,1H3,(H,26,28) |
Clé InChI |
LWIZQCLTSXBCGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3)CS(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
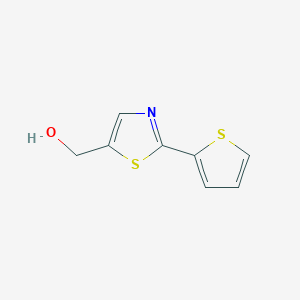
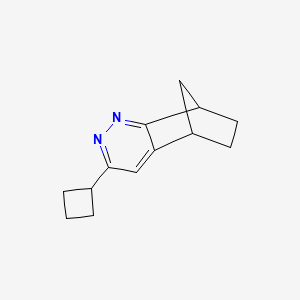
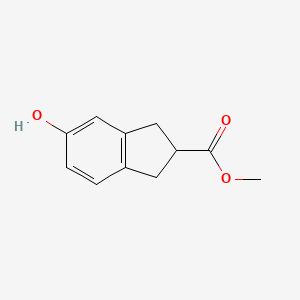
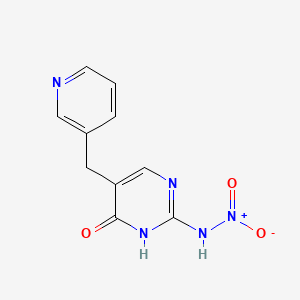
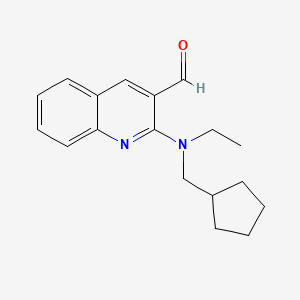
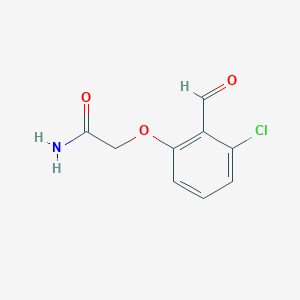
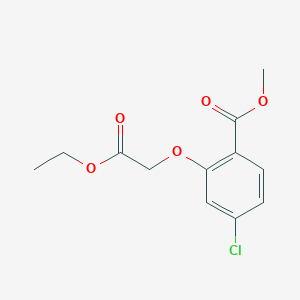
![3-(3-Morpholinopropyl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1,4-dioxide](/img/structure/B8644143.png)
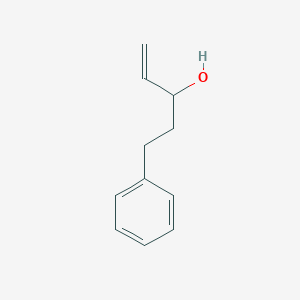
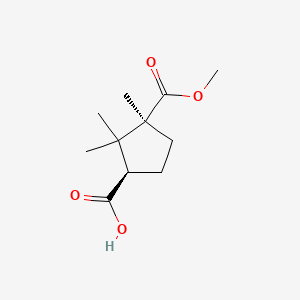
![methyl 2-[3-(1H-indol-3-yl)propanamido]benzoate](/img/structure/B8644165.png)
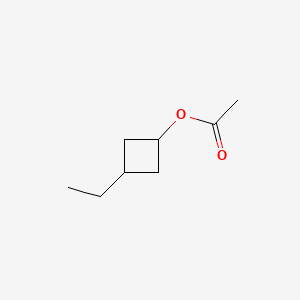
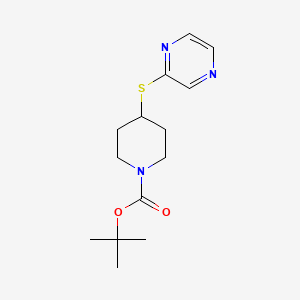
![2-[3-(Benzenesulfonyl)-1,1,1-trifluoropropan-2-yl]-2-methyloxirane](/img/structure/B8644181.png)
